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Compound of Interest

Compound Name:
5,7-Difluorochroman-4-amine

hydrochloride

Cat. No.: B3034129 Get Quote

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of numerous

biologically active molecules, including natural products like vitamin E. The introduction of an

amine at the 4-position creates a chiral center and a versatile functional handle for further

chemical modification. Such scaffolds have been explored for a wide range of pharmacological

activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern

medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a

molecule's conformational preferences, pKa, metabolic stability, and binding affinity to target

proteins.[3] In the case of 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic

ring are electron-withdrawing, which can modulate the basicity of the amine and the reactivity

of the entire scaffold.[3] This compound, particularly as a stable hydrochloride salt, serves as a

critical intermediate, most notably in the development of novel potassium-competitive acid

blockers (P-CABs) for treating acid-related gastrointestinal disorders.[3][5][6]

Physicochemical and Safety Profile
The hydrochloride salt form of 5,7-Difluorochroman-4-amine enhances its stability, crystallinity,

and handling properties compared to the free base, making it more suitable for storage and

downstream applications.
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Property Value Source

CAS Number 1392211-80-1 [7]

Molecular Formula C₉H₁₀ClF₂NO [7]

Molecular Weight 221.63 g/mol [7]

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-

chromen-4-

amine;hydrochloride

[7]

Appearance Solid [7]

Synonyms
5,7-DIFLUOROCHROMAN-4-

AMINE HCl
[7]

Stability and Storage
Based on data for analogous chemical structures, the compound is generally stable under

standard laboratory conditions.[8]

Storage: Recommended storage is in a tightly sealed container in a dry, well-ventilated

place, often at refrigerated temperatures (2-8°C) to ensure long-term integrity.[8]

Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[8]

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides may

provoke hazardous reactions.[8]

GHS Safety Information
The compound is classified with the GHS07 pictogram, indicating the following primary

hazards:[7]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn during handling.[9] All manipulations should be performed in a well-

ventilated area or a chemical fume hood.[9]

Synthesis and Manufacturing Pathway
The synthesis of 5,7-Difluorochroman-4-amine hydrochloride is a multi-step process that

begins with the construction of its ketone precursor, 5,7-Difluorochroman-4-one. The

subsequent conversion to the target amine and its salt formation are standard, high-yielding

transformations.
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Part 1: Precursor Synthesis

Part 2: Amine Formation
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Caption: General synthetic workflow for 5,7-Difluorochroman-4-amine HCl.

Experimental Protocol 1: Synthesis of 5,7-
Difluorochroman-4-one (Precursor)
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This protocol is based on a well-established cyclization method.[10] The core principle is an

intramolecular Friedel-Crafts acylation, where a strong acid catalyst enables the carboxylic acid

moiety to acylate the electron-rich aromatic ring, forming the cyclic ketone.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated

sulfuric acid (e.g., 3 volumes relative to the starting material weight). Cool the acid in an ice

bath.

Addition of Starting Material: Slowly and portion-wise add 3-(3,5-difluorophenoxy)propionic

acid (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature remains below

10°C.

Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C.

Stir vigorously for 1.5-2 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and

slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40

volumes).

Isolation: A precipitate will form. Allow the slurry to stand for 1 hour to ensure complete

precipitation. Collect the solid product by vacuum filtration.

Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is

neutral (pH ~7). Dry the resulting white to off-white solid under vacuum to yield 5,7-

Difluorochroman-4-one. A reported yield for this process is approximately 86%.[10]

Experimental Protocol 2: Reductive Amination and Salt
Formation
This is a standard procedure for converting a ketone to a primary amine hydrochloride.

Reaction Setup: To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in a suitable solvent

(e.g., methanol), add ammonium acetate (approx. 10 eq).

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of

the intermediate imine.
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Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium

cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise.

Causality: NaBH₃CN is chosen as it is mild enough to selectively reduce the imine in the

presence of the ketone, minimizing side reactions.

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for

completion by TLC or LC-MS.

Work-up (Free Base): Quench the reaction by adding water and concentrate the mixture

under reduced pressure to remove the methanol. Extract the aqueous residue with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate to yield the crude 5,7-Difluorochroman-4-amine

free base.

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like

diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M solution, 1.1 eq)

dropwise with stirring.

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by

vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final

product.

Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final

compound. A standard workflow involves a combination of spectroscopic and chromatographic

techniques.
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Final Product Lot

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
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FTIR Spectroscopy

HPLC Analysis
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Caption: Standard analytical workflow for quality control.

Spectroscopic Data (Predicted & Representative)
While specific spectra for this exact salt are proprietary, the expected data can be reliably

predicted based on its structure and data from close analogues.[11]

Table 1: Nuclear Magnetic Resonance (NMR)
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Nucleus
Expected Chemical Shifts
(δ ppm)

Key Features

¹H NMR

8.5-9.5 (broad s, 3H, -

NH₃⁺)6.8-7.2 (m, 2H, Ar-H)4.2-

4.5 (m, 2H, -OCH₂-)4.0-4.3 (m,

1H, -CH-NH₃⁺)2.0-2.5 (m, 2H,

-CH₂-)

The broad signal for the

ammonium protons (-NH₃⁺) is

characteristic. Aromatic

protons will show splitting due

to coupling with fluorine.

¹³C NMR

150-160 (Ar-C-F, d)110-130

(Ar-C)95-105 (Ar-C-H, t)60-70

(-OCH₂-)45-55 (-CH-NH₃⁺)25-

35 (-CH₂-)

Carbon atoms bonded to

fluorine will appear as doublets

(d) in the proton-decoupled

spectrum due to C-F coupling.

The aromatic C-H between the

two fluorines will appear as a

triplet (t).

¹⁹F NMR -100 to -120

Two distinct signals are

expected for the two non-

equivalent fluorine atoms.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Technique Expected Values Interpretation

MS (ESI+) m/z ≈ 186.07

Corresponds to the molecular

ion of the free base [M+H]⁺

(C₉H₁₀F₂NO⁺). High-resolution

mass spectrometry (HRMS)

would confirm the elemental

composition.

IR (cm⁻¹)
~2800-3100 (broad)~1600,

~1480~1200~1100

Broad absorption for N-H

stretching of the ammonium

salt. C=C aromatic stretching.

C-O ether stretching. C-F

stretching.
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Role in Pharmaceutical Development: The
Tegoprazan Case Study
The primary and most commercially significant application of this scaffold is in the synthesis of

Tegoprazan, a modern potassium-competitive acid blocker (P-CAB).[3][5] The synthesis

requires the specific (R)-enantiomer of the related compound, 5,7-Difluorochroman-4-ol. The

amine discussed in this guide is a close synthetic relative and building block for similar

structures. The general pathway highlights the importance of the chroman core.

5,7-Difluorochroman-4-one

(R)-5,7-Difluorochroman-4-ol

 Asymmetric
Reduction

Tegoprazan
(P-CAB Drug)

 Nucleophilic Substitution
(e.g., Mitsunobu Reaction)

Benzimidazole
Core Fragment

 Nucleophilic Substitution
(e.g., Mitsunobu Reaction)
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Caption: Simplified pathway showing the role of the chroman scaffold in Tegoprazan synthesis.

The synthesis of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, is typically achieved via an

enzymatic asymmetric reduction of the ketone precursor.[8][12] This chiral alcohol is then

coupled with a separate benzimidazole fragment via a nucleophilic substitution reaction, such

as the Mitsunobu reaction, to form the final drug substance.[6] This demonstrates that the 5,7-

difluorochroman core is not just a passive scaffold but a critical component whose

stereochemistry is essential for the biological activity of the final drug.[6]

Conclusion
5,7-Difluorochroman-4-amine hydrochloride is more than a simple chemical intermediate; it

is a well-characterized, high-value building block rooted in a privileged structural class. The

strategic placement of fluorine atoms enhances its utility in modern drug discovery programs. A

clear and scalable synthetic pathway, combined with robust analytical methods for its

characterization, makes it a reliable component for research and development. Its direct

lineage to potent therapeutics like Tegoprazan underscores its importance and ensures its

continued relevance for scientists and researchers working at the forefront of medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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